Cas no 2224244-87-3 (5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane)

5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane is a heterocyclic sulfonamide compound featuring a dithiazepane core fused with a methyloxazole sulfonyl group. This structure imparts unique reactivity and potential utility in medicinal chemistry and materials science. The presence of the sulfonyl moiety enhances electrophilic character, making it a versatile intermediate for nucleophilic substitution reactions. The dithiazepane ring offers conformational flexibility, while the oxazole group contributes to stability and binding affinity in biological systems. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s synthetic accessibility and functional group compatibility further underscore its value in organic synthesis.
5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane structure
2224244-87-3 structure
商品名:5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane
CAS番号:2224244-87-3
MF:C8H12N2O3S3
メガワット:280.387477874756
CID:5411373
PubChem ID:132394738

5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane 化学的及び物理的性質

名前と識別子

    • EN300-6707170
    • 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole
    • AKOS034025460
    • 5-[(3-methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane
    • 2224244-87-3
    • Z2773790768
    • 5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane
    • インチ: 1S/C8H12N2O3S3/c1-7-8(6-13-9-7)16(11,12)10-2-4-14-15-5-3-10/h6H,2-5H2,1H3
    • InChIKey: SWRKBXAQDKZSPC-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CON=C1C)(N1CCSSCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 280.00100577g/mol
  • どういたいしつりょう: 280.00100577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6707170-0.05g
5-[(3-methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane
2224244-87-3 95.0%
0.05g
$246.0 2025-03-13

5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane 関連文献

5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepaneに関する追加情報

Introduction to 5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane (CAS No. 2224244-87-3)

5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane, identified by its Chemical Abstracts Service (CAS) number 2224244-87-3, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This heterocyclic sulfonamide derivative combines the rigid framework of a dithiazepane ring system with the bioisosteric properties of an oxazole moiety, positioned via a sulfonyl linker. Such structural motifs are increasingly recognized for their potential in modulating biological pathways, particularly in the context of neurological and inflammatory diseases.

The dithiazepane core is a fused bicyclic structure comprising two sulfur atoms and four nitrogen atoms, which is known to exhibit significant pharmacological activity. Dithiazepanes have been explored as scaffolds for drugs targeting various diseases, including neurodegenerative disorders and cancer. The presence of nitrogen atoms in the ring system allows for hydrogen bonding interactions with biological targets, while the sulfur atoms can participate in coordination with metal ions or other polar moieties. The sulfonyl group (-SO₂-) appended to the dithiazepane ring not only enhances the compound's solubility but also introduces a polar region that can interact with receptor sites. This modification is a common strategy in drug design to improve binding affinity and metabolic stability.

The 3-methyl-1,2-oxazol-4-yl substituent at the sulfonyl position adds another layer of structural complexity and functional diversity. The oxazole ring is a five-membered heterocycle containing two nitrogen atoms, which is frequently encountered in bioactive molecules due to its ability to form hydrogen bonds and its stability under physiological conditions. The methyl group attached to the oxazole ring further fine-tunes the electronic properties of the molecule, potentially influencing its binding interactions with biological targets. This combination of structural features makes 5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane a promising candidate for further pharmacological investigation.

In recent years, there has been growing interest in exploring novel scaffolds that can modulate inflammation-related pathways. Dithiazepanes have been reported to exhibit anti-inflammatory properties by inhibiting various enzymes and signaling cascades involved in the inflammatory response. For instance, certain derivatives have shown activity against cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in prostaglandin and leukotriene biosynthesis. The sulfonamide moiety in 5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane could similarly contribute to its anti-inflammatory potential by interacting with relevant enzyme active sites or by modulating receptor activity.

Moreover, the dithiazepane scaffold has been implicated in neuroprotective mechanisms. Studies suggest that dithiazepanes can enhance cholinergic neurotransmission by inhibiting acetylcholinesterase or modulating muscarinic receptors. Given the critical role of acetylcholine in cognitive functions and its decline in neurodegenerative diseases such as Alzheimer's disease, compounds like 5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane may hold therapeutic value in this context. The oxazole ring further enhances its potential as a neuroactive compound by providing additional hydrogen bonding opportunities with biological targets involved in neuronal signaling.

The synthesis of 5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the dithiazepane core, sulfonylation of an appropriate precursor to introduce the sulfonyl group at the desired position on the dithiazepane ring system, and functionalization of the oxazole ring with a methyl group. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed for structural elucidation.

Once synthesized, 5-[...](CAS No. 2224244–87–3) is subjected to rigorous analytical testing to confirm its identity and purity. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and X-ray crystallography may be utilized depending on the required level of detail. These analytical methods ensure that any impurities are identified and quantified before proceeding with preclinical studies.

In preclinical research, 5-[...](CAS No.) is evaluated for its pharmacological activity using bothin vitroandin vivomodels. In vitrostudies often involve enzyme assays or cell-based assays to assess interactions with specific targets such as enzymes or receptors relevant to inflammation or neurodegeneration. For example, [the compound] might be tested for inhibitory effects on COX or LOX enzymes using established biochemical assays. Similarly, [it] could be evaluated for interactions with muscarinic receptors using radioligand binding assays.

In vivo studies extend these evaluations by assessing behavioral responses or pathological changes induced by inflammation or neurodegenerative conditions. Animal models such as mice or rats are commonly employed to investigate anti-inflammatory effects, [for instance,] by inducing acute or chronic inflammatory responses followed by treatment with [the compound]. Additionally, [the compound] might be tested for cognitive-enhancing effects using models designed to assess learning and memory functions.

The pharmacokinetic profile of [the compound] is also critical for determining its potential therapeutic utility, including parameters such as absorption distribution metabolism excretion (ADME). ADME studies help predict how well a drug will be absorbed into systemic circulation, distributed throughout tissues, metabolized by enzymes, and excreted from the body. Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are often used for accurate quantification during these studies.

Given its structural complexity, [the compound] may exhibit multiple metabolic pathways involving cytochrome P450 enzymes, which are responsible for metabolizing many pharmaceuticals during their biotransformation process. Identifying these pathways is essential for understanding how quickly [the compound] is cleared from circulation and whether it might interact with other drugs metabolized via similar pathways.

The safety profile of any new chemical entity is another critical consideration before moving into clinical trials, especially when targeting neurological diseases where potential side effects could impact cognitive function or motor control.* Acute toxicity studies* typically involve administering increasing doses of* [the compound]*to animals over short periods* followed by monitoring*for signs*of toxicity.* Subchronic toxicity studies extend this evaluation over longer periods*to assess any delayed adverse effects.*

Furthermore,* chronic toxicity studies* may be conducted over several months*to evaluate long-term safety concerns.* These studies often include assessments*of organ function,* blood chemistry,* histopathology,*and behavioral changes.* By thoroughly evaluating* [the compound]*'s safety profile,* researchers can better predict how it will behave*in humans*and identify any potential risks associated with long-term use.*

In conclusion, [the compound] represents an intriguing candidate for further exploration*in medicinal chemistry.* Its unique structural features—the combination of a dithiazepane core,*a sulfonyl group,*and an oxazole moiety—suggest potential applications*in treating inflammation-related diseases*and neurodegenerative disorders.* While additional research is needed*to fully understand its pharmacological properties*, current findings indicate that it warrants continued investigation.* Future studies should focus on optimizing synthesis methods,*elucidating mechanism(s)of action*,and evaluating efficacy*in relevant disease models.* With these efforts,*[the compound]*could one day contribute significantly*to therapeutic strategies aimed at improving human health.*

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd